molecular formula C10H8ClNO2 B6266320 methyl 2-(2-chlorophenyl)-2-cyanoacetate CAS No. 1218951-01-9

methyl 2-(2-chlorophenyl)-2-cyanoacetate

Cat. No.: B6266320
CAS No.: 1218951-01-9
M. Wt: 209.63 g/mol
InChI Key: BSKRTOCOQBTIBV-UHFFFAOYSA-N
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Description

Methyl 2-(2-chlorophenyl)-2-cyanoacetate is an organic compound that belongs to the class of cyanoacetates It is characterized by the presence of a cyano group (-CN) and an ester group (-COOCH3) attached to a central carbon atom, which is also bonded to a 2-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2-chlorophenyl)-2-cyanoacetate can be synthesized through various methods. One common approach involves the reaction of 2-chlorobenzyl cyanide with methyl chloroformate in the presence of a base such as sodium hydride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-chlorophenyl)-2-cyanoacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under anhydrous conditions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Reduction: Lithium aluminum hydride is commonly used for the reduction of the cyano group.

Major Products Formed

    Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-(2-chlorophenyl)-2-cyanoacetic acid.

    Reduction: 2-(2-chlorophenyl)-2-aminoacetate.

Scientific Research Applications

Methyl 2-(2-chlorophenyl)-2-cyanoacetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential therapeutic agents due to its ability to undergo diverse chemical transformations.

    Material Science: It is employed in the synthesis of novel materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of methyl 2-(2-chlorophenyl)-2-cyanoacetate depends on its chemical reactivity. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The ester group can undergo hydrolysis, leading to the formation of carboxylic acids, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-chlorophenyl)-2-cyanoacetate: Similar structure but with the chlorine atom in the para position.

    Ethyl 2-(2-chlorophenyl)-2-cyanoacetate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl 2-(2-chlorophenyl)-2-cyanoacetate is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and the types of derivatives that can be synthesized from it. The presence of both the cyano and ester groups also provides versatility in chemical transformations, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

1218951-01-9

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

methyl 2-(2-chlorophenyl)-2-cyanoacetate

InChI

InChI=1S/C10H8ClNO2/c1-14-10(13)8(6-12)7-4-2-3-5-9(7)11/h2-5,8H,1H3

InChI Key

BSKRTOCOQBTIBV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C#N)C1=CC=CC=C1Cl

Purity

95

Origin of Product

United States

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